1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(thiazol-2-yl)benzyl)urea
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Overview
Description
1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(thiazol-2-yl)benzyl)urea is a complex organic compound featuring a benzo[d][1,3]dioxole ring and a thiazole ring linked via a urea moiety
Scientific Research Applications
1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(thiazol-2-yl)benzyl)urea has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The compound has shown promising cytotoxic activity. The Western blot experiments revealed upregulation of pro-apoptotic Bax and downregulation of antiapoptotic Bcl-2 . The studies also indicated a reduction of mitochondrial membrane potential and an increase in the levels of caspase-3 and caspase-7 .
Future Directions
The compound has shown promising anticancer activity, and further studies are needed to fully understand its mechanism of action and potential therapeutic applications . These 1-benzo[d][1,3]dioxol-5-yl-3-N-fused heteroaryl indoles may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .
Preparation Methods
The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(thiazol-2-yl)benzyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzo[d][1,3]dioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Thiazole Ring Synthesis: The thiazole ring is often synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Urea Linkage Formation: The final step involves the coupling of the benzo[d][1,3]dioxole and thiazole intermediates through a urea linkage. This can be done using phosgene or its safer alternatives like triphosgene in the presence of a base.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and automated synthesis platforms to scale up the production.
Chemical Reactions Analysis
1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(thiazol-2-yl)benzyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where halogenated derivatives can be replaced by nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific conditions and reagents used, often resulting in a variety of functionalized derivatives.
Comparison with Similar Compounds
1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(thiazol-2-yl)benzyl)urea can be compared with similar compounds such as:
1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(thiazol-2-yl)phenyl)urea: Similar structure but with a phenyl group instead of a benzyl group.
1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(thiazol-2-yl)ethyl)urea: Contains an ethyl group instead of a benzyl group.
1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(thiazol-2-yl)methyl)urea: Features a methyl group instead of a benzyl group.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[[4-(1,3-thiazol-2-yl)phenyl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S/c22-18(21-14-5-6-15-16(9-14)24-11-23-15)20-10-12-1-3-13(4-2-12)17-19-7-8-25-17/h1-9H,10-11H2,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAWHHQODEBEIIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NCC3=CC=C(C=C3)C4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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